molecular formula C17H13N3Na2O6 B13846955 Balsalazide-d3DisodiumSalt

Balsalazide-d3DisodiumSalt

Cat. No.: B13846955
M. Wt: 404.30 g/mol
InChI Key: CKMOQBVBEGCJGW-TUNRQJDTSA-L
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Description

Balsalazide-d3 Disodium Salt: is a deuterated form of Balsalazide Disodium, an anti-inflammatory drug primarily used in the treatment of inflammatory bowel disease, particularly ulcerative colitis. The compound is designed to deliver mesalazine (5-aminosalicylic acid) directly to the large intestine, where it exerts its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Balsalazide-d3 Disodium Salt involves several key steps:

Industrial Production Methods: The industrial production of Balsalazide-d3 Disodium Salt follows similar steps but is optimized for higher yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Balsalazide-d3 Disodium Salt undergoes several types of chemical reactions:

Common Reagents and Conditions:

    Azoreduction: Catalyzed by bacterial enzymes in the colon.

    Hydrolysis: Can be induced using strong acids or bases.

Major Products Formed:

    Mesalazine (5-aminosalicylic acid): The active therapeutic agent.

    4-Aminobenzoyl-beta-alanine: An inert byproduct.

Scientific Research Applications

Mechanism of Action

Balsalazide-d3 Disodium Salt is a prodrug that is enzymatically cleaved in the colon to release mesalazine. Mesalazine exerts its anti-inflammatory effects by inhibiting the production of arachidonic acid metabolites, such as prostaglandins and leukotrienes, which are involved in the inflammatory process. The molecular targets include cyclooxygenase and lipoxygenase pathways .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Balsalazide-d3 Disodium Salt in complex matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards to distinguish isotopic peaks. Optimize chromatographic conditions (e.g., C18 columns, 0.1% formic acid in mobile phases) to resolve Balsalazide-d3 from its non-deuterated form. Validate specificity, linearity (e.g., 1–100 ng/mL range), and recovery rates in biological matrices (e.g., plasma, urine) using calibration curves .
  • Key parameters : Monitor transitions m/z 357.1 → 198.1 (Balsalazide-d3) and m/z 354.1 → 195.1 (non-deuterated form) to confirm isotopic purity.

Q. How can researchers synthesize Balsalazide-d3 Disodium Salt with high isotopic enrichment?

  • Synthetic route : Start with deuterium exchange reactions using D2O or deuterated precursors under controlled pH (e.g., 7.4–8.0) to replace three hydrogen atoms in the parent compound. Purify via reverse-phase HPLC and confirm deuteration levels (>98%) using nuclear magnetic resonance (NMR) and high-resolution MS .
  • Critical steps : Ensure anhydrous conditions during salt formation (disodium salt) to prevent isotopic dilution.

Q. What stability studies are essential for Balsalazide-d3 Disodium Salt under laboratory storage conditions?

  • Protocol : Conduct accelerated stability testing at 25°C/60% RH and 40°C/75% RH over 6 months. Monitor degradation products (e.g., free acid form, sulfonic acid derivatives) using LC-UV and LC-MS. Store lyophilized powder at −20°C in amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can isotopic effects of deuterium in Balsalazide-d3 Disodium Salt influence pharmacokinetic (PK) studies?

  • Experimental design : Compare PK parameters (e.g., Cmax, t1/2) of Balsalazide-d3 and non-deuterated forms in in vivo models (e.g., rats). Use physiologically based pharmacokinetic (PBPK) modeling to account for potential isotopic effects on metabolic enzymes (e.g., cytochrome P450). Validate findings with microsampling and LC-MS/MS .
  • Data interpretation : A ≥10% difference in t1/2 may indicate deuterium-induced metabolic stabilization, requiring adjustment of dosing regimens in preclinical studies.

Q. What strategies resolve contradictions in bioavailability data for Balsalazide-d3 Disodium Salt across different experimental models?

  • Approach : Perform meta-analysis of bioavailability studies (e.g., rodent vs. human-derived intestinal cell lines) using standardized protocols (e.g., USP dissolution apparatus). Investigate matrix effects (e.g., bile salts in GI fluid) using biorelevant media. Apply multivariate statistics (e.g., PCA) to identify confounding variables .
  • Case example : Discrepancies in Caco-2 permeability assays may arise from variations in transporter expression; validate with in situ intestinal perfusion models.

Q. How can researchers design a robust protocol for metabolite identification of Balsalazide-d3 Disodium Salt?

  • Workflow : Administer Balsalazide-d3 to hepatocyte incubations or in vivo models. Extract metabolites via solid-phase extraction (SPE) and analyze with high-resolution MS (HRMS) in data-dependent acquisition (DDA) mode. Use deuterium labeling to distinguish endogenous metabolites from drug-derived fragments .
  • Key considerations : Confirm sulfate conjugates and N-oxide derivatives using MS/MS fragmentation patterns and isotope tracing.

Q. Methodological Challenges and Solutions

Q. What are common pitfalls in quantifying Balsalazide-d3 Disodium Salt in biological samples, and how can they be mitigated?

  • Challenges : Matrix interference (e.g., phospholipids in plasma), isotopic cross-talk in MS.
  • Solutions : Use hybrid SPE-LipidClean™ cartridges for sample cleanup. Optimize MS collision energy to minimize cross-talk between isotopic channels .

Q. How to validate the specificity of Balsalazide-d3 Disodium Salt assays against structurally related impurities?

  • Validation steps : Spike samples with known impurities (e.g., Balsalazide Related Compound A ). Use orthogonal techniques like ion mobility spectrometry (IMS) coupled to LC-MS to resolve co-eluting species.

Properties

Molecular Formula

C17H13N3Na2O6

Molecular Weight

404.30 g/mol

IUPAC Name

disodium;3-[[4-(2-carboxylatoethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoate

InChI

InChI=1S/C17H15N3O6.2Na/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;/q;2*+1/p-2/i5D,6D,9D;;

InChI Key

CKMOQBVBEGCJGW-TUNRQJDTSA-L

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)[O-])[2H])C(=O)[O-])O)[2H].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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